Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
Overview
Description
It is widely used in hormonal contraceptives, menopausal hormone therapy, and the treatment of gynecological disorders such as abnormal uterine bleeding and endometriosis . This compound is known for its ability to mimic the effects of natural progesterone, making it a valuable tool in various medical applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . MLKL is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis, a form of programmed cell death . Therefore, MLKL has emerged as an attractive drug target.
Mode of Action
This compound interacts with MLKL through a novel approach known as PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system for degradation . This compound, as a PROTAC molecule, effectively degrades MLKL, thereby inhibiting necroptosis .
Biochemical Pathways
The compound affects the necroptotic pathway by degrading MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis (another form of cell death) is inhibited. By degrading MLKL, the compound prevents the execution of necroptosis, thereby potentially preventing the progression of diseases associated with this form of cell death .
Result of Action
The result of the compound’s action is the abrogation of cell death in a TSZ model of necroptosis . By degrading MLKL in a dose-dependent manner, the compound effectively inhibits necroptosis, which could potentially halt the progression of diseases associated with this form of cell death .
Biochemical Analysis
Biochemical Properties
It has been found to interact with several enzymes, proteins, and other biomolecules
Cellular Effects
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has been observed to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 19-norethindrone acetate typically involves several key steps:
Protection: The initial raw material, 19-nor-4-androstenedione, undergoes protection to safeguard reactive groups.
Ethynylation: This step introduces an ethynyl group to the protected intermediate.
Hydrolysis: The protected intermediate is then hydrolyzed to remove the protective groups.
Esterification: Finally, the hydrolyzed product is esterified to form 19-norethindrone acetate.
Industrial production methods have optimized these steps to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
19-Norethindrone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
19-Norethindrone acetate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: Researchers use it to investigate the biological effects of progestins on cellular processes.
Medicine: It is extensively studied for its role in hormonal contraceptives, hormone replacement therapy, and the treatment of gynecological disorders
Comparison with Similar Compounds
19-Norethindrone acetate is often compared with other progestins, such as:
Levonorgestrel: Another synthetic progestin used in contraceptives, known for its high potency.
Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives, with a different side effect profile.
Norethynodrel: Structurally similar but differs in the position of the double bond in the steroid ring
What sets 19-norethindrone acetate apart is its partial conversion to ethinylestradiol, which enhances its efficacy in certain medical applications .
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULXQAJBODFBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583304 | |
Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154590-35-9 | |
Record name | 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154590-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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